2-Cyclopropoxy-1-ethyl-4-isopropoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-1-ethyl-4-isopropoxybenzene is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . This compound is characterized by the presence of a benzene ring substituted with cyclopropoxy, ethyl, and isopropoxy groups. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-1-ethyl-4-isopropoxybenzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including the use of cyclopropanation reactions to introduce the cyclopropoxy group .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropoxy-1-ethyl-4-isopropoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-1-ethyl-4-isopropoxybenzene has several applications in scientific research:
Organic Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor in drug development.
Materials Science: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-1-ethyl-4-isopropoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s substituents can influence the reactivity of the benzene ring, either activating or deactivating it towards electrophilic attack . The specific pathways and molecular targets depend on the nature of the substituents and the conditions of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyclopropoxy-2-ethyl-4-isopropoxybenzene: This compound has a similar structure but with different positions of the substituents.
2-Cyclopropoxy-4-ethyl-1-isopropoxybenzene: Another isomer with a different arrangement of the substituents.
Eigenschaften
Molekularformel |
C14H20O2 |
---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
2-cyclopropyloxy-1-ethyl-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C14H20O2/c1-4-11-5-6-13(15-10(2)3)9-14(11)16-12-7-8-12/h5-6,9-10,12H,4,7-8H2,1-3H3 |
InChI-Schlüssel |
FQQZKGFEYOMZSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)OC(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.